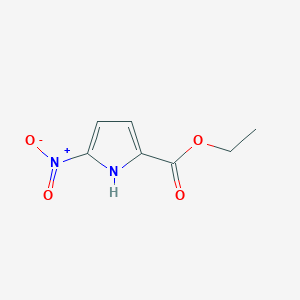

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Description

Overview of Nitro-Pyrrole Derivatives in Contemporary Chemical Research

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that forms the structural core of numerous natural products and synthetic compounds with significant biological activity. rsc.orghumanjournals.com Pyrrole-containing analogues are widely regarded as a potent source of bioactive molecules and are found in many commercially available drugs exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory activities. rsc.orghumanjournals.com

The introduction of a nitro (NO₂) group to the pyrrole scaffold often has a profound impact on the molecule's chemical properties and biological function. nih.gov The nitro group is an effective scaffold in the synthesis of new bioactive molecules, and its presence can enhance the therapeutic potential of the parent compound. rsc.orgnih.gov For instance, research has indicated that the nitro group can have a potential enhancing effect on the antifungal activity of pyrrole derivatives. rsc.org This enhancement is often attributed to the strong electron-withdrawing nature of the nitro group, which can modulate the electronic properties of the entire pyrrole ring system. rsc.org

Nitro-pyrrole derivatives are a subject of extensive study due to their wide spectrum of biological activities. nih.gov These compounds have been investigated for their potential as antineoplastic, antibiotic, antiparasitic, and anti-inflammatory agents. nih.gov The antimicrobial mechanism of many nitro compounds is believed to involve the reduction of the nitro group within target cells to produce toxic intermediates, which can then cause cellular damage, for example by binding to DNA. nih.gov The presence of nitro groups on a pyrrole ring has been shown to enhance antibacterial activity, improving efficacy against various bacterial strains. nih.gov

Rationale for Comprehensive Study of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

The specific compound, this compound, serves as a significant subject for comprehensive study for several key reasons. It combines three crucial structural motifs: the pyrrole core, the electron-withdrawing nitro group, and an ethyl carboxylate functional group. This unique combination makes it a valuable molecule in both medicinal chemistry and synthetic organic chemistry.

Scaffold for Biologically Active Molecules: The pyrrole-2-carboxylate framework is a known pharmacophore in compounds with potential antibacterial properties. For example, a derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, was found to be active against Mycobacterium tuberculosis. nih.gov This indicates that the ethyl-carboxylate portion of the molecule is compatible with significant biological activity.

Role as a Synthetic Intermediate: Nitropyrroles are important intermediates in the synthesis of natural compounds and antitumor oligopeptides. researchgate.net The functional groups on this compound—the ester and the nitro group—are amenable to a variety of chemical transformations, allowing it to serve as a versatile building block for constructing more complex molecular architectures.

Exploration of Rare Structural Motifs: While the pyrrole ring itself is common, nitropyrrole-containing natural products are relatively rare. researchgate.net Families of antibiotics, such as the heronapyrroles, feature the 2-nitropyrrole motif, underscoring the importance of this structural class in naturally occurring bioactive agents. rsc.org Studying simpler synthetic versions like this compound allows researchers to understand the fundamental chemistry and biology of this important substructure.

Potential for Novel Therapeutic Agents: Given that related compounds, such as Ethyl 5-nitro-4-(4-nitrophenyl)-1H-pyrrole-2-carboxylate, have been investigated for anticancer, anti-inflammatory, and antimicrobial properties, there is a strong rationale for exploring the intrinsic biological activity of this compound itself. ontosight.ai

Scope and Objectives of the Research Outline

The objective of this article is to provide a clear and scientifically grounded overview of this compound. The scope is strictly limited to its position within academic research. This review has first provided a general overview of the importance of the broader class of nitro-pyrrole derivatives in modern chemistry. Subsequently, it has detailed the specific scientific rationale that motivates the focused study of this compound, highlighting its potential as both a synthetic intermediate and a source for new bioactive compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUNOXYEWWXPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476846 | |

| Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36131-46-1 | |

| Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36131-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate

Regioselective Nitration of Pyrrole-2-carboxylate Derivatives

The introduction of a nitro group onto the pyrrole (B145914) ring via electrophilic substitution is a common strategy. However, the high reactivity of the pyrrole ring can lead to a lack of selectivity and the formation of undesired isomers or polymeric byproducts. The presence of an electron-withdrawing ethyl carboxylate group at the C-2 position deactivates the ring, particularly at the adjacent C-3 position, and directs incoming electrophiles primarily to the C-4 and C-5 positions. The primary challenge lies in selectively achieving substitution at the C-5 position.

Optimization of Nitrating Agents and Reaction Conditions

The choice of nitrating agent is critical for controlling the regioselectivity of the nitration of pyrrole-2-carboxylate derivatives. Mild nitrating agents are generally preferred to prevent degradation of the sensitive pyrrole nucleus.

A common reagent for the nitration of pyrroles is a mixture of nitric acid in acetic anhydride (B1165640), which generates the reactive electrophile, acetyl nitrate (B79036) (AcONO₂). Research into the synthesis of related 2-nitro-4-alkylpyrroles has shown that using acetyl nitrate can yield a mixture of isomers. For instance, the nitration of a 3-substituted pyrrole with acetyl nitrate resulted in a nearly inseparable 1:1.3 mixture of the 2-nitro and 5-nitro products, highlighting the challenge in achieving high regioselectivity. nih.gov

More potent nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), have also been employed for the nitration of various pyrrole derivatives. researchgate.net While powerful, such reagents require careful optimization of reaction conditions—including low temperatures and specific solvents—to control their reactivity and improve the yield of the desired 5-nitro isomer.

The table below summarizes various nitrating agents and their observed outcomes in the context of pyrrole chemistry.

| Nitrating Agent | Typical Conditions | Observations & Regioselectivity |

| Nitric Acid / Acetic Anhydride | Low temperature (e.g., 0 °C) | Commonly used; generates acetyl nitrate in situ. Can lead to mixtures of C-4 and C-5 isomers with pyrrole-2-carboxylates. |

| Acetyl Nitrate (AcONO₂) | Aprotic solvent | Moderate reactivity. In one study on a 3-alkylpyrrole, it yielded a 1:1.3 ratio of 2-nitro to 5-nitro isomers. nih.gov |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent, low temperature | Highly reactive nitrating agent. researchgate.net Requires careful control to avoid side reactions. |

Influence of Protecting Groups on Nitration Selectivity

To enhance regioselectivity, the pyrrole nitrogen is often protected with an electron-withdrawing group (EWG). These groups reduce the electron density of the pyrrole ring, moderating its reactivity and influencing the position of electrophilic attack. The ester group at the C-2 position already serves this function to some extent, deactivating the ring and directing substitution away from the C-3 position. sci-hub.se

The choice of the N-protecting group can further refine this directing effect.

Sulfonyl Groups: Groups such as tosyl (Ts) or mesyl (Ms) are strongly deactivating. While they effectively prevent side reactions, their strong electron-withdrawing nature can significantly slow down the desired nitration reaction, sometimes to an impractical degree. Studies on related electrophilic substitutions on N-sulfonylated pyrrole-2-carboxylates have shown this deleterious impact on reactivity. nsf.gov

Carbamate Groups: Groups like tert-butoxycarbonyl (Boc) are less deactivating than sulfonyl groups. The N-Boc group offers a balance, providing sufficient protection and deactivation to control the reaction while still allowing electrophilic substitution to proceed at a reasonable rate. In studies of other electrophilic additions to pyrrole-2-carboxylates, the N-Boc protecting group has been shown to result in higher yields compared to N-sulfonyl groups. nsf.govchemrxiv.org

The electronic effect of the N-protecting group, in concert with the C-2 ester, is key. The combined deactivation favors substitution at the C-5 position, which is sterically accessible and less electronically deactivated than the C-3 and C-4 positions.

Multi-Component Reactions (MCRs) for Pyrrole Ring Formation with Nitro Functionality

An alternative to direct nitration is the construction of the pyrrole ring from precursors that already contain the necessary nitro functionality. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly efficient for this purpose. bohrium.comresearchgate.net This approach avoids the regioselectivity issues associated with post-synthesis nitration.

A notable example is a four-component reaction utilizing a nitroalkane, an aldehyde, a 1,3-dicarbonyl compound, and a primary amine or ammonia (B1221849). researchgate.net By choosing the appropriate starting materials, this method can be adapted to synthesize polysubstituted pyrroles with a nitro group at a predetermined position.

Examination of Catalyst Systems in MCRs

The success of these MCRs often hinges on the selection of an appropriate catalyst to facilitate the cascade of reactions leading to the pyrrole ring. Both transition metals and organocatalysts have been effectively employed.

Transition metals are versatile catalysts for constructing heterocyclic rings.

Iron(III) Chloride (FeCl₃): This inexpensive and readily available Lewis acid has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles under mild, aqueous conditions. uctm.edu It can be used in reactions like the Clauson-Kaas synthesis, where an amine reacts with 2,5-dimethoxytetrahydrofuran. By extension, FeCl₃ can catalyze related MCRs that build the pyrrole framework.

Cobalt Catalysis: Heterogeneous cobalt catalysts have been developed for a cascade synthesis that begins with nitroarenes. nih.govnih.gov In this one-pot process, the nitro group is reduced to an amine, which then undergoes a Paal-Knorr type condensation with a 1,4-dicarbonyl compound to form the pyrrole ring. nih.govresearchgate.net This strategy allows the use of readily available nitroaromatics as starting materials.

The table below provides examples of transition metal-catalyzed reactions for pyrrole synthesis.

| Catalyst | Reaction Type | Starting Materials | Key Feature |

| Iron(III) Chloride | Clauson-Kaas Type | Amine, 2,5-Dialkoxytetrahydrofuran | Catalyzes condensation under mild, often aqueous, conditions. uctm.edu |

| Heterogeneous Cobalt | Reductive Cascade/Paal-Knorr | Nitroarene, 1,4-Dicarbonyl compound | One-pot reduction of nitro group followed by pyrrole ring formation. nih.govnih.gov |

| Palladium | Coupling/Cyclization | (Not specified for nitro-pyrroles) | Often used in cross-coupling reactions to build complex precursors for cyclization. |

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org For pyrrole synthesis, amine catalysts like proline or its derivatives can be used. One established MCR involves an amine catalyst promoting a Michael addition of an aldehyde to a nitroalkene, followed by cyclization and elimination to form the substituted pyrrole ring. rsc.org This method directly incorporates a nitro-functionalized starting material into the final heterocyclic product.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. While the biocatalytic synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is not yet established, related enzymatic nitration reactions have been reported. Heme peroxidases, for example, can catalyze aromatic nitration using nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂). A significant challenge in using peroxidases is controlling the regioselectivity, as reactions often yield mixed products. The development of engineered enzymes with tailored active sites could potentially overcome this limitation and provide a green and highly selective route for the synthesis of nitropyrroles.

Acid and Base Catalysis in Pyrrole Synthesis

Catalysis plays a pivotal role in the construction of the pyrrole core. While many modern synthetic routes aim to minimize the use of harsh reagents, acid and base catalysis remains fundamental in specific transformations.

In classical pyrrole syntheses, such as the Paal-Knorr reaction, acidic catalysts are often employed to facilitate the condensation and cyclization steps. However, a significant challenge in developing cascade reactions involving multiple catalytic events is the design of a catalyst that can drive both the initial step (e.g., hydrogenation) and the subsequent condensation without requiring an external acid. nih.gov Some advanced catalytic systems, like certain heterogeneous cobalt catalysts, are designed to possess acidic support sites, thereby eliminating the need for an additional acid co-catalyst. nih.gov

Bases are also crucial, particularly in work-up and purification procedures. For instance, in the synthesis of the precursor ethyl pyrrole-2-carboxylate, an aqueous solution of a weak base like potassium carbonate is used to neutralize the reaction mixture and remove acidic byproducts. orgsyn.org Similarly, a wash with a saturated sodium hydrogen carbonate solution is a standard step to ensure the removal of any residual acid before final purification. orgsyn.org

Tandem and Cascade Reaction Sequences for Nitro-Pyrrole Construction

Tandem, domino, or cascade reactions represent a powerful strategy for increasing molecular complexity in a single pot, significantly reducing time, energy, and waste compared to stepwise procedures. nih.gov A notable example is the cascade synthesis of pyrroles from readily available nitroarenes. nih.govresearchgate.net

This process utilizes a bifunctional heterogeneous catalyst, such as cobalt nanoparticles on an acidic support (Co/NGr-C@SiO2-L), to first catalyze the hydrogenation of a nitroarene to an aniline. nih.gov This intermediate then undergoes a subsequent Paal-Knorr or Clauson-Kass condensation with a 1,4-dicarbonyl compound in the same pot to form the pyrrole ring. nih.gov This approach offers high step economy and can be performed without solvents or external co-catalysts, highlighting its efficiency and environmental benefits. nih.gov Such strategies allow for the construction of diverse and functionally complex pyrroles from simple starting materials in a streamlined fashion. nih.gov

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. jetir.org Key approaches include the use of eco-friendly catalysts, solvent-free conditions, and alternative energy sources like microwave irradiation. jetir.orgejcmpr.com

Solvent-Free Synthesis: One eco-friendly method involves the reaction of β-nitroacrylates with β-enaminones under solvent- and promoter-free conditions at room temperature. rsc.org This approach provides a fast, mild, and efficient one-pot synthesis of polyfunctionalized pyrroles in high yields. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and easier work-ups compared to conventional heating methods. pensoft.netelsevierpure.com The application of microwave energy has been successfully used in various pyrrole syntheses, including Paal-Knorr condensations and Hantzsch-type reactions. pensoft.netpensoft.net For example, a set of pyrrole-2-carboxamides was synthesized via a Paal-Knorr cyclization where the microwave technique was proven superior to conventional heating in terms of time, yield, and effort. elsevierpure.com Microwave-assisted protocols have been developed for synthesizing a wide array of heterocyclic scaffolds, demonstrating the broad applicability of this green technology. mdpi.comnih.gov

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours pensoft.netmdpi.com |

| Energy Consumption | High | Reduced pensoft.net |

| Yield | Often moderate | Generally higher pensoft.netelsevierpure.com |

| Work-up | Can be complex | Often simpler pensoft.net |

| Conditions | Bulk heating | Direct molecular heating |

Derivatization from Precursor Pyrroles

An alternative to building the ring system from scratch is to modify an existing pyrrole molecule, such as Ethyl 1H-pyrrole-2-carboxylate. sigmaaldrich.com This involves introducing the required functional groups in separate steps.

Strategies for Introducing the Nitro Group

The introduction of a nitro group onto the pyrrole ring is a critical derivatization step. The nitro group is strongly electron-withdrawing, which can activate a molecular scaffold for certain reactions but also complicates electrophilic substitution on the electron-rich pyrrole ring. nih.gov The synthesis of nitro-pyrroles often involves the direct nitration of a precursor like ethyl 1H-pyrrole-2-carboxylate. This reaction requires careful selection of the nitrating agent and reaction conditions to control the regioselectivity and avoid degradation of the sensitive pyrrole ring. The nitro group's position on the final molecule significantly influences its chemical properties and reactivity. researchgate.net

Esterification and Transesterification Reactions

The ethyl ester functional group can be incorporated through several methods.

Esterification: If the synthesis starts with 5-nitro-1H-pyrrole-2-carboxylic acid, a direct esterification reaction with ethanol (B145695) under acidic conditions can yield the final product.

Alcoholysis of an Acyl Precursor: A versatile method for preparing various pyrrole-2-carboxylic acid esters involves the alcoholysis of a 2-pyrrolyl trichloromethyl ketone precursor. orgsyn.org Reacting this ketone with sodium ethoxide (generated from sodium in anhydrous ethanol) provides Ethyl 1H-pyrrole-2-carboxylate in high yield. orgsyn.org This method avoids the use of moisture-sensitive organometallic reagents. orgsyn.org

Enzymatic Transesterification: A green alternative for synthesizing pyrrole esters is enzymatic transesterification. nih.gov Using an immobilized lipase, such as Novozym 435, allows for the conversion of a simple pyrrole ester (like a methyl ester) into a different ester (e.g., the ethyl ester) by reaction with the corresponding alcohol. nih.gov This biocatalytic approach offers high efficiency and operates under mild conditions. nih.gov

| Method | Reagents/Catalyst | Key Advantages |

| Direct Esterification | 5-nitro-1H-pyrrole-2-carboxylic acid, Ethanol, Acid catalyst | Straightforward, uses carboxylic acid precursor. |

| Alcoholysis | 2-Pyrrolyl trichloromethyl ketone, Sodium, Anhydrous ethanol | High yield, versatile for different esters, avoids organometallics. orgsyn.org |

| Enzymatic Transesterification | Methyl 1H-pyrrole-2-carboxylate, Ethanol, Novozym 435 | Green chemistry approach, mild conditions, high selectivity. nih.gov |

Purification and Isolation Techniques in Advanced Synthesis

The final step in any synthetic procedure is the purification and isolation of the target compound to a high degree of purity. alfachemch.com For this compound, a multi-step purification protocol is typically employed.

Following the reaction, the crude product is often worked up using liquid-liquid extraction. This involves partitioning the residue between an organic solvent, like diethyl ether, and aqueous solutions to remove impurities. orgsyn.org Washes with dilute acid (e.g., hydrochloric acid) and base (e.g., sodium hydrogen carbonate solution) are used to remove basic and acidic contaminants, respectively. orgsyn.org

After extraction, the combined organic layers are dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. orgsyn.orgrsc.org The solvent is then removed under reduced pressure using a rotary evaporator. orgsyn.org For further purification, advanced techniques may be required:

Flash Column Chromatography: The crude residue can be purified by flash column chromatography on silica (B1680970) gel, using a solvent system such as petroleum ether and ethyl acetate (B1210297) to separate the desired product from byproducts. rsc.org

Fractional Distillation: For liquid precursors like ethyl 1H-pyrrole-2-carboxylate, fractionation at reduced pressure is an effective method to obtain a highly pure product. orgsyn.org

Crystallization: If the final product is a solid, crystallization from a suitable solvent can be used to achieve high purity.

Proper storage is essential to maintain the purity of the isolated compound. This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents and bases. chemheterocycles.com

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic methods are extensively employed for the purification of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from impurities.

Column Chromatography:

Silica gel column chromatography is a standard and effective method for the purification of this compound. The choice of eluent (mobile phase) is crucial for achieving optimal separation. A common approach involves the use of a solvent system with a gradient of polarity, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate.

For instance, in the purification of structurally related pyrrole derivatives, a mixture of petroleum ether and ethyl acetate in a 3:1 ratio has been successfully used as an eluent for silica gel column chromatography. google.com This solvent system provides a good balance of polarity to effectively separate the desired product from both less polar and more polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound.

Table 1: Illustrative Solvent Systems for Column Chromatography of Pyrrole Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Application |

| Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | Purification of pyrrole-2-carboxylate derivatives google.com |

| Silica Gel | Ethyl Acetate / Hexane (Gradient) | General purification of substituted pyrrole compounds |

High-Performance Liquid Chromatography (HPLC):

While less commonly used for bulk purification compared to column chromatography, High-Performance Liquid Chromatography (HPLC) is an invaluable tool for the analysis of the purity of this compound and for semi-preparative or preparative-scale purification when very high purity is required. The selection of the column (stationary phase) and the mobile phase is critical for achieving high resolution.

For analytical purposes, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Crystallization and Recrystallization Techniques

Crystallization and recrystallization are powerful techniques for the final purification of this compound, particularly for removing small amounts of impurities and for obtaining a crystalline solid with a well-defined melting point.

The principle of recrystallization involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrrole derivatives, solvent systems similar to those used in column chromatography can be effective.

For the crystallization of a structurally analogous compound, Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate, a technique known as vapor diffusion with a solvent system of ethyl acetate/hexane (1:3) has been suggested for promoting slow nucleation and the growth of high-quality crystals. Another effective strategy is the implementation of a gradual cooling gradient, for example, from 40°C to 4°C, which can significantly improve the quality of the resulting crystals.

Table 2: Potential Recrystallization Parameters for Pyrrole Carboxylates

| Technique | Solvent System | Temperature Profile | Expected Outcome |

| Vapor Diffusion | Ethyl Acetate / Hexane (1:3) | Isothermal | Slow nucleation and growth of high-quality crystals |

| Gradual Cooling | Suitable single or mixed solvent | Gradual cooling from 40°C to 4°C | Improved crystal quality |

The success of these advanced purification methodologies is integral to obtaining this compound of the high purity required for its intended applications in research and development.

Mechanistic Investigations of Reactions Involving Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate involves the formation of the pyrrole (B145914) core and the introduction of the nitro and ethyl carboxylate functionalities. While specific mechanistic studies for this exact molecule are not extensively detailed in the available literature, the reaction pathways can be hypothesized based on well-established principles of pyrrole chemistry.

Detailed Mechanistic Hypotheses for Nitration

The introduction of a nitro group onto the pyrrole ring is a classic example of electrophilic aromatic substitution. For the synthesis of this compound from its precursor, Ethyl 1H-pyrrole-2-carboxylate, the nitration is expected to proceed via the following mechanistic steps:

Generation of the Electrophile: The reaction typically employs a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, or a milder reagent like nitric acid in acetic anhydride (B1165640) to prevent polymerization of the reactive pyrrole ring. These conditions generate the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the nitronium ion. The position of attack is directed by the existing ethyl carboxylate group. The ester group is a deactivating and meta-directing group in benzene (B151609) chemistry; however, in the highly activated pyrrole system, its electronic influence is less pronounced than the directing effect of the ring nitrogen. The lone pair of electrons on the nitrogen atom strongly activates the C2 and C5 positions towards electrophilic attack. Since the C2 position is already substituted, the attack is predicted to occur at the C5 position.

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over the pyrrole ring and onto the nitrogen atom, which contributes significantly to its stability.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as water or the conjugate base of the acid catalyst, abstracts a proton from the C5 carbon, leading to the restoration of the aromatic pyrrole ring and the formation of the final product, this compound.

The resonance structures of the intermediate formed upon attack at the C5 position demonstrate significant stabilization, making this pathway highly favorable.

Role of Intermediates in Pyrrole Ring Formation (e.g., Enaminones, Nitroalkenes, Imines)

While the nitration step occurs on a pre-formed pyrrole ring, the synthesis of the initial substituted pyrrole scaffold can involve various strategies where intermediates like enaminones, nitroalkenes, and imines play a pivotal role. Established synthetic methodologies for pyrroles, such as the Hantzsch, Paal-Knorr, and Barton-Zard syntheses, rely on the formation and reaction of such intermediates.

Enaminones: In a Hantzsch-type pyrrole synthesis, an enaminone can be formed from the reaction of a β-ketoester with ammonia (B1221849) or a primary amine. This enaminone then acts as a nucleophile, attacking an α-haloketone. Subsequent cyclization and dehydration would lead to the formation of the pyrrole ring. A plausible synthetic route to a precursor of this compound could involve an enaminone intermediate.

Nitroalkenes: The Barton-Zard pyrrole synthesis is a powerful method that utilizes a nitroalkene as a key starting material. The reaction involves the Michael addition of an isocyanoacetate to a nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the pyrrole ring. A synthesis of this compound itself is less likely via this route as the nitro group is retained in the final product. However, a related nitro-substituted pyrrole could potentially be synthesized using a nitroalkene as a precursor, followed by further functional group manipulations.

Imines: The Paal-Knorr synthesis, one of the most common methods for pyrrole formation, proceeds through the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. The mechanism involves the formation of imine (or enamine) intermediates. The initial attack of the amine on one of the carbonyl groups forms a hemiaminal, which then dehydrates to an imine. An intramolecular attack of the enamine tautomer onto the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring.

Kinetic Studies of Key Reactions

Currently, there is a lack of specific kinetic data in the published literature for the reactions involving the synthesis or further transformations of this compound. Kinetic studies would be invaluable for a deeper understanding of the reaction mechanisms. For instance, determining the rate law for the nitration of Ethyl 1H-pyrrole-2-carboxylate could confirm the involvement of the nitronium ion in the rate-determining step. Similarly, kinetic analysis of the pyrrole ring-forming reactions could help to identify the rate-limiting step, for example, the initial nucleophilic attack or the final dehydration step in a Paal-Knorr synthesis.

Stereochemical Outcomes and Enantioselective Synthesis Approaches

For the specific molecule this compound, there are no stereocenters, and therefore, its synthesis does not inherently involve stereochemical considerations. However, if any of the synthetic transformations were to involve chiral reagents or catalysts, or if the pyrrole ring were to be further functionalized to introduce a stereocenter, then the stereochemical outcome of such reactions would become a critical aspect of the mechanistic investigation. To date, there are no reports found on the enantioselective synthesis of derivatives of this compound.

Computational Mechanistic Studies (e.g., DFT Calculations of Transition States)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms. Such studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products.

For the nitration of Ethyl 1H-pyrrole-2-carboxylate, DFT calculations could be employed to:

Model the transition state for the attack of the nitronium ion at different positions on the pyrrole ring (C3, C4, and C5).

Calculate the activation energies for each pathway to computationally verify the observed regioselectivity for the C5 position.

Analyze the electronic structure of the sigma complex intermediates to understand the factors contributing to their stability.

Similarly, for the various potential pyrrole ring-forming reactions, computational studies could map out the entire reaction energy profile, helping to distinguish between different plausible mechanistic pathways and identify the operative mechanism. At present, specific DFT calculations or other computational mechanistic studies for this compound are not available in the scientific literature.

Reactivity and Chemical Transformations of Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrrole (B145914). The reaction proceeds through the attack of an electrophile by the electron-rich aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Typical EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

However, the pyrrole ring in Ethyl 5-nitro-1H-pyrrole-2-carboxylate is heavily deactivated due to the presence of the powerful electron-withdrawing nitro (-NO₂) and ethyl carboxylate (-COOEt) groups. These groups reduce the nucleophilicity of the aromatic system, making it significantly less reactive towards electrophiles. Consequently, forcing conditions, such as high temperatures and strong acid catalysts, would be required to initiate electrophilic substitution, and such conditions may lead to degradation of the starting material. The substitution, if successful, would be predicted to occur at the C3 or C4 positions, the only available sites on the ring. The directing effects of the existing substituents would favor substitution at the C3 position.

Nucleophilic Substitution Reactions on the Pyrrole Ring and Nitro Group

The electron-deficient nature of the pyrrole ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, forming a Meisenheimer complex, which then expels a leaving group to yield the substituted product.

While specific examples involving the direct displacement of a hydrogen atom on this particular molecule are not extensively documented, the highly electron-deficient ring is primed for such reactions. A more plausible SNAr pathway would involve the displacement of the nitro group, which can act as a competent leaving group, especially when activated by the adjacent ester functionality. Strong nucleophiles would be required to effect this transformation. Research on related halogenated pyrrole building blocks shows that nucleophilic substitution is a viable method for introducing functionalities, such as the conversion of a chloromethyl group to an azidomethyl group using sodium azide and potassium iodide. nih.gov

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, offering a versatile handle for further chemical modification. This transformation is one of the most important reactions for this class of compounds, providing a gateway to amino-pyrrole derivatives.

The nitro group of this compound can be selectively reduced to a primary amine (NH₂) to form Ethyl 5-amino-1H-pyrrole-2-carboxylate, while leaving the ester group intact. This transformation is crucial for the synthesis of various biologically active molecules and complex heterocyclic systems. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Common methods include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out under an atmosphere of hydrogen gas using a metal catalyst.

Metal/Acid Systems: The use of an active metal in an acidic medium is a classic and effective method for nitro group reduction.

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂/Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | Ethyl 5-amino-1H-pyrrole-2-carboxylate |

| SnCl₂·2H₂O | Ethanol, Reflux | Ethyl 5-amino-1H-pyrrole-2-carboxylate |

| Fe/HCl or Fe/CH₃COOH | Aqueous Ethanol, Heat | Ethyl 5-amino-1H-pyrrole-2-carboxylate |

| Zn/CH₃COOH | Acetic Acid, Room Temperature | Ethyl 5-amino-1H-pyrrole-2-carboxylate |

The selective reduction of the nitro group to an amine provides a nucleophilic center that can participate in subsequent intramolecular cyclization reactions. This strategy is a powerful tool for the construction of fused heterocyclic ring systems. If an appropriate electrophilic center is present in a side chain attached to the pyrrole nitrogen or another position on the ring, the newly formed amino group can attack it, leading to the formation of a new ring.

For instance, studies on related pyrrole derivatives have demonstrated that reductive cyclization can be used to synthesize complex structures like hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1Н)-one from an intermediate ethyl 4-(4-aminopyrrolidin-3-yl)-5-chloropyrrole-3-carboxylate derivative. researchgate.net This highlights the synthetic potential of the amino-pyrrole intermediate derived from the reduction of its nitro precursor.

Reactions Involving the Ester Functionality

The ethyl carboxylate group at the C2 position is another key reactive site in the molecule. It can undergo reactions typical of esters, most notably hydrolysis.

The ethyl ester can be converted to the corresponding carboxylic acid, 5-nitro-1H-pyrrole-2-carboxylic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in water with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), usually in an aqueous alcohol solution. researchgate.net The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Saponification | 1. NaOH or LiOH, H₂O/Ethanol 2. H₃O⁺ | Heat, then acidification | 5-nitro-1H-pyrrole-2-carboxylic acid |

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Heat/Reflux | 5-nitro-1H-pyrrole-2-carboxylic acid |

Transamidation and Amide Formation

The conversion of the ethyl ester in this compound to an amide functionality is a crucial transformation for the synthesis of a variety of derivatives with potential biological activity. Due to the electron-withdrawing nitro group, the carbonyl carbon of the ester is rendered more electrophilic, which should, in principle, facilitate nucleophilic attack by amines. However, direct transamidation of esters, especially with less reactive amines, can be challenging and often requires harsh conditions or catalytic activation.

A more common and efficient approach to forming amides from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with an amine. The hydrolysis can be achieved under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent. The resulting 5-nitro-1H-pyrrole-2-carboxylic acid can then be coupled with a variety of primary and secondary amines using standard peptide coupling reagents.

Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the desired amide.

For instance, the synthesis of various pyrrole carboxamides has been achieved by reacting the corresponding pyrrole carboxylic acid with amines in the presence of coupling agents. This methodology is broadly applicable and allows for the introduction of a wide range of substituents on the amide nitrogen.

| Amine | Coupling Reagent | Product |

| Primary Aliphatic Amine | EDC/HOBt | N-Alkyl-5-nitro-1H-pyrrole-2-carboxamide |

| Secondary Aliphatic Amine | DCC/NHS | N,N-Dialkyl-5-nitro-1H-pyrrole-2-carboxamide |

| Aniline Derivatives | HATU | N-Aryl-5-nitro-1H-pyrrole-2-carboxamide |

| Amino Acid Esters | TBTU | N-(Alkoxycarbonylalkyl)-5-nitro-1H-pyrrole-2-carboxamide |

Functional Group Interconversions and Derivatization at the Pyrrole Nitrogen (N-H)

The presence of a proton on the pyrrole nitrogen in this compound allows for a variety of functionalization reactions. The acidity of this N-H proton is enhanced by the two electron-withdrawing groups on the pyrrole ring, facilitating its removal by a base and subsequent reaction with electrophiles.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound can be achieved by treating the compound with a suitable base followed by an alkylating agent. Common bases for deprotonating the pyrrole nitrogen include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The resulting pyrrolide anion is a potent nucleophile that readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents to afford the corresponding N-alkylated product.

The general reaction scheme for N-alkylation is as follows: this compound + Base → [Ethyl 5-nitro-pyrrol-1-ide-2-carboxylate]⁻ + BH⁺ [Ethyl 5-nitro-pyrrol-1-ide-2-carboxylate]⁻ + R-X → Ethyl 1-alkyl-5-nitro-1H-pyrrole-2-carboxylate + X⁻

| Alkylating Agent (R-X) | Base | Solvent | Product |

| Methyl Iodide | NaH | DMF | Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate |

| Benzyl Bromide | K₂CO₃ | MeCN | Ethyl 1-benzyl-5-nitro-1H-pyrrole-2-carboxylate |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | Ethyl 1-(2-ethoxy-2-oxoethyl)-5-nitro-1H-pyrrole-2-carboxylate |

Similarly, N-acylation can be accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine or triethylamine are often used as bases to neutralize the hydrogen halide or carboxylic acid byproduct. The N-acylated products are generally stable compounds.

The reaction with acetyl chloride, for example, would proceed as follows: this compound + CH₃COCl + Pyridine → Ethyl 1-acetyl-5-nitro-1H-pyrrole-2-carboxylate + Pyridine·HCl

N-Amination and Subsequent Transformations

N-amination of the pyrrole ring introduces a nitrogen-nitrogen bond, leading to the formation of N-aminopyrroles, which are versatile synthetic intermediates. For electron-deficient pyrroles like this compound, electrophilic amination reagents are typically employed. One common method involves the use of hydroxylamine-O-sulfonic acid (HOSA) or chloramine (NH₂Cl) in the presence of a base. The reaction proceeds via the nucleophilic attack of the pyrrolide anion on the electrophilic nitrogen of the aminating agent.

The resulting N-amino group can undergo a variety of subsequent transformations. For example, it can be acylated to form N-acetamido derivatives or reacted with aldehydes and ketones to form hydrazones. These transformations open up avenues for the synthesis of more complex heterocyclic systems.

Further derivatization of the N-amino group can lead to the formation of triazoles or other nitrogen-rich heterocycles, which are of interest in medicinal chemistry. The specific reaction conditions and the nature of the subsequent transformations would depend on the desired final product and the reactivity of the N-amino-pyrrole intermediate.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate and Its Derivatives

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

No published studies containing advanced Nuclear Magnetic Resonance (NMR) data, such as 2D NMR (COSY, HSQC, HMBC) or solid-state NMR, for Ethyl 5-nitro-1H-pyrrole-2-carboxylate could be identified. While ¹H and ¹³C NMR spectra are fundamental for the initial characterization of organic molecules, this information is not publicly available. Advanced techniques like 2D NMR would be crucial for unambiguous assignment of proton and carbon signals, and for confirming the connectivity of the atoms within the molecule. Solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state.

High-Resolution Mass Spectrometry (HRMS)

Detailed High-Resolution Mass Spectrometry (HRMS) data, including accurate mass measurements and fragmentation patterns, for this compound are not available in the public domain. HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, which distinguishes it from other compounds with the same nominal mass. Analysis of its fragmentation patterns would further help in confirming its structure by showing how the molecule breaks apart under ionization.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data yielded no results for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Such an analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. This information remains undetermined.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding

While general vibrational frequencies for functional groups like nitro (NO₂) and ester carbonyl (C=O) groups are well-established, specific and fully assigned experimental FT-IR and FT-Raman spectra for this compound are not documented in research literature. A detailed vibrational analysis, often supported by computational calculations, would allow for the assignment of specific absorption and scattering bands to the vibrational modes of the molecule, offering a deeper understanding of its bonding and structure. For instance, studies on related nitro-containing heterocyclic compounds show characteristic symmetric and asymmetric stretching vibrations for the NO₂ group, typically in the 1550–1490 cm⁻¹ and 1360–1330 cm⁻¹ regions, respectively. However, without experimental data for the title compound, a specific analysis is not possible.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

Experimental UV-Vis absorption data for this compound are not available. The UV-Vis spectrum is critical for understanding the electronic structure of a molecule, particularly the nature of its π-conjugated system. The presence of the electron-withdrawing nitro group and the carboxylate group on the pyrrole (B145914) ring is expected to significantly influence its electronic transitions compared to unsubstituted pyrrole. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the energy gaps between the molecule's electronic orbitals.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. DFT methods, such as B3LYP, are frequently employed to accurately predict the geometric and electronic properties of molecules like Ethyl 5-nitro-1H-pyrrole-2-carboxylate by approximating the solutions to the Schrödinger equation. These calculations provide a foundational understanding of the molecule's intrinsic characteristics. A series of nitro-derivatives of pyrrole (B145914) have been designed and their stability and properties investigated using DFT methods, highlighting the utility of this approach for this class of compounds. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and ethyl carboxylate (-COOEt) groups is expected to significantly influence its electronic properties. The nitro group, in particular, would lower the energy of the LUMO, making the molecule a better electron acceptor. The pyrrole ring, an electron-rich aromatic system, would primarily contribute to the HOMO.

The charge distribution across the molecule can be quantified using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map would visually indicate the electron-rich (negative potential, typically around the oxygen atoms of the nitro and carboxylate groups) and electron-poor (positive potential, likely near the pyrrole N-H and C-H protons) regions of the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data)

| Parameter | Expected Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons. A higher value indicates a better electron donor. |

| LUMO Energy | -2.5 to -3.5 eV | Relates to the ability to accept electrons. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

The presence of the flexible ethyl carboxylate group introduces conformational isomerism in this compound. The orientation of this group relative to the pyrrole ring can be described by the dihedral angle involving the ring and the ester function. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle to identify the most stable conformers (energy minima) and the transition states between them.

It is generally expected that the most stable conformation would be one where the ester group is coplanar with the pyrrole ring to maximize π-conjugation, which enhances stability. However, steric hindrance between the ester group and the adjacent C-H bond of the pyrrole ring might lead to a slightly twisted conformation being the global minimum. For related compounds like ethyl 5-methyl-1H-pyrrole-2-carboxylate, crystallographic studies have shown that the non-hydrogen atoms of the molecule are situated in a nearly planar arrangement. nih.gov

The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantitatively assessed using several computational indices:

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. A negative NICS value at the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

The presence of the strongly electron-withdrawing nitro and carboxylate groups is expected to decrease the electron density within the pyrrole ring, which could potentially lead to a slight reduction in its aromaticity compared to unsubstituted pyrrole. However, the pyrrole ring is expected to retain significant aromatic character. Studies on other five-membered N-heterocycles have shown that imidazole (B134444) is more aromatic than pyrrole, which in turn is more aromatic than pyrazole, as indicated by indices like HOMED. researchgate.net

Table 2: Expected Aromaticity Indices for the Pyrrole Ring (Illustrative)

| Aromaticity Index | Expected Value Range for Pyrrole Ring | Interpretation |

| NICS(1) | -10 to -15 ppm | Negative values indicate aromatic character. |

| HOMA | 0.85 to 0.95 | Values closer to 1 signify higher aromaticity. |

Note: These values are illustrative and based on typical ranges for substituted pyrroles. Actual values would need to be calculated specifically for this compound.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique could be applied to study its behavior in a condensed phase, such as in a solution or within a biological system. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes.

For this compound, MD simulations could be used to:

Investigate its solvation properties in different solvents, analyzing the formation of hydrogen bonds between the solute and solvent molecules.

Explore its conformational dynamics in solution, determining the relative populations of different conformers and the rates of interconversion between them.

If studying its interaction with a biological target (e.g., an enzyme), MD simulations could help to understand the stability of the ligand-protein complex and the key interactions that govern binding.

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) DFT method is highly effective for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Comparing the calculated chemical shifts with experimental data can help to confirm the structure of a synthesized compound and assign the resonances in its NMR spectra. Such calculations have been successfully applied to a wide range of nitro-substituted five-membered heterocycles, showing good agreement with experimental data. nih.gov

Vibrational Spectroscopy (IR): The vibrational frequencies and intensities for the infrared (IR) spectrum can also be calculated using DFT. These theoretical spectra can aid in the assignment of the vibrational modes observed in the experimental IR spectrum, providing further confirmation of the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-activity relationships (QSAR) and structure-property relationships. By calculating various molecular descriptors for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with their observed biological activity or physical properties.

For this compound and its analogues, a QSAR study could involve calculating descriptors such as:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP).

These descriptors can then be used to develop models that predict the reactivity or biological activity of new, unsynthesized derivatives. Such studies have been performed on various series of pyrrole derivatives to understand the structural requirements for specific biological activities, such as insecticidal or enzyme inhibitory effects. mdpi.comnih.gov For instance, QSAR studies on nitromethylene and pyrrole-fused neonicotinoids have been used to predict their insecticidal activity. mdpi.com

Applications of Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate in Advanced Chemical Synthesis

Building Block in Heterocyclic Chemistry

The pyrrole (B145914) nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. rsc.org The presence of reactive functional groups on Ethyl 5-nitro-1H-pyrrole-2-carboxylate allows for its elaboration into more complex heterocyclic systems. A key transformation that unlocks its synthetic potential is the reduction of the nitro group to an amino group, yielding Ethyl 5-amino-1H-pyrrole-2-carboxylate. This resulting ortho-amino ester is a prime candidate for the construction of fused heterocyclic systems.

Triazines: The synthesis of pyrrolo[1,2-d] rsc.orgontosight.aigoogle.comtriazines can be achieved from pyrrole precursors. porphyrin-systems.de For instance, the amino group of a reduced this compound derivative can be converted to a carbohydrazide. Subsequent cyclization of this intermediate with appropriate reagents, such as triethyl orthoesters, can lead to the formation of a fused triazine ring system. porphyrin-systems.de These fused systems are of interest due to their potential biological activities.

Indoles: While direct conversion of this compound to a fused indole (B1671886) is not a standard reaction, its derivatives can be involved in indole synthesis. For example, the reactivity of pyrrole derivatives in cycloaddition reactions can be exploited. The reaction of ethyl nitrosoacrylate with certain pyrrolo[3,2-c]carbazoles, which contain a pyrrole and an indole moiety, has been studied, leading to alkylated products through a hetero-Diels-Alder reaction. frontiersin.org This highlights the potential of functionalized pyrroles to participate in reactions that construct or modify indole frameworks.

Isoxazolidines: The synthesis of isoxazolidines often involves 1,3-dipolar cycloaddition reactions of nitrones with alkenes. organic-chemistry.org While direct use of this compound as the dipolarophile is not extensively documented, the pyrrole ring itself can act as a component in such cycloadditions. The development of novel isoxazolidine-fused heterocyclic systems is an active area of research, with applications in medicinal chemistry. rsc.orgekb.eg The functional groups on this compound could be modified to facilitate its participation in such cycloaddition reactions, leading to novel fused isoxazolidine (B1194047) structures.

| Fused Heterocycle | Synthetic Strategy | Potential Precursor from this compound |

| Triazine | Reduction of nitro group, conversion to carbohydrazide, and cyclization. porphyrin-systems.de | Ethyl 5-amino-1H-pyrrole-2-carbohydrazide |

| Indole | Participation in cycloaddition reactions or as a building block for more complex indole-containing structures. frontiersin.org | Modified this compound derivatives |

| Isoxazolidine | 1,3-dipolar cycloaddition reactions. organic-chemistry.orgrsc.org | Functionalized derivatives of this compound |

The pyrrole ring is a core component of numerous natural products with significant biological activities. rsc.orgresearchgate.net Functionalized pyrroles like this compound serve as valuable starting materials for the total synthesis of these complex molecules. The ability to introduce and modify substituents on the pyrrole ring with regiocontrol is crucial in natural product synthesis. While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a complex natural product are not prevalent in the literature, its structural motifs are found in various classes of natural products. For instance, nitropyrrole-containing natural products, though rare, are of interest due to their unique structures and bioactivities. researchgate.net

Ligand Design and Coordination Chemistry

The field of coordination chemistry often utilizes organic molecules containing heteroatoms as ligands for metal ions. The resulting metal complexes have applications in catalysis, materials science, and medicine. While there is a lack of specific studies on this compound as a ligand, its derivatives, particularly the corresponding amino compound, hold significant potential. The reduction of the nitro group to an amine introduces a nitrogen donor atom that, in conjunction with the carboxylate group (after hydrolysis of the ester) and the pyrrolic nitrogen, can act as a chelating ligand. The synthesis of coordination compounds with aminopyridine and carboxylate ligands has been reported, demonstrating the ability of such functionalities to bind to metal centers. ekb.eg The resulting complexes can exhibit interesting magnetic and catalytic properties. uctm.edu

| Potential Ligand Derivative | Coordination Sites | Potential Metal Ions |

| 5-amino-1H-pyrrole-2-carboxylic acid | Amino nitrogen, carboxylate oxygen, pyrrolic nitrogen | Transition metals (e.g., Cu(II), Co(II), Ni(II)) |

Materials Science Applications (e.g., Conductive Polymers, Dyes)

Conductive Polymers: Polypyrrole is an intrinsically conductive polymer with a wide range of applications in electronic devices, sensors, and corrosion protection. mdpi.com The properties of polypyrrole can be tuned by introducing substituents on the pyrrole monomer. The presence of an electron-withdrawing group like the nitro group in this compound can influence the polymerization process and the electronic properties of the resulting polymer. mdpi.com While the direct polymerization of this specific monomer may be challenging due to the deactivating nature of the nitro group, its derivatives could be employed in the synthesis of functionalized conductive polymers.

Dyes: Azo dyes are a large class of colored organic compounds that are used extensively in the textile and printing industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.gov The reduction of the nitro group in this compound to an amino group would yield a suitable precursor for the synthesis of novel azo dyes. The resulting Ethyl 5-amino-1H-pyrrole-2-carboxylate could be diazotized and coupled with various aromatic compounds to produce dyes with a pyrrole moiety, which could impart unique coloristic and photophysical properties. nih.gov

Development of Advanced Intermediates

This compound is a valuable intermediate in organic synthesis, primarily due to its potential to be converted into other functionalized pyrroles. mdpi.comalfachemch.com The selective reduction of the nitro group to an amine is a key transformation that provides access to Ethyl 5-amino-1H-pyrrole-2-carboxylate. rsc.org This bifunctional molecule, containing both an amino and an ester group, is a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The amino group can undergo a range of reactions, such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed, reduced, or converted to an amide. This rich chemistry allows for the facile introduction of diverse functionalities and the construction of complex molecular scaffolds.

| Advanced Intermediate | Key Transformation | Potential Applications |

| Ethyl 5-amino-1H-pyrrole-2-carboxylate | Reduction of the nitro group | Synthesis of fused heterocycles, azo dyes, pharmaceutical precursors |

| 5-amino-1H-pyrrole-2-carboxylic acid | Reduction of the nitro group and hydrolysis of the ester | Ligand synthesis, building block for polyamides |

| (5-amino-1H-pyrrol-2-yl)methanol | Reduction of both the nitro and ester groups | Synthesis of modified pyrrole derivatives |

Future Directions and Emerging Research Avenues for Ethyl 5 Nitro 1h Pyrrole 2 Carboxylate

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitro-containing heterocycles like Ethyl 5-nitro-1H-pyrrole-2-carboxylate can present challenges related to safety and scalability, particularly during nitration steps which are often highly exothermic. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced reproducibility. africacommons.net

The application of flow reactors to pyrrole (B145914) synthesis, including Paal-Knorr and Hantzsch methodologies, has already been successfully demonstrated. uc.pt For this compound, a multi-step flow process could be envisioned, starting from the formation of the pyrrole ring followed by a continuous nitration step. This approach would minimize the accumulation of hazardous intermediates and allow for the safe handling of potent nitrating agents. africacommons.net

Furthermore, the integration of flow chemistry with automated systems is a significant area of future development. Automated platforms can perform reaction screening, optimization, and purification in a high-throughput manner. For instance, automated parallel chromatography has been effectively used to purify libraries of pyrrole-2-carboxamides, showcasing the potential for rapid diversification of the core structure. nih.gov Combining automated synthesis with computational tools for route design could accelerate the discovery of novel derivatives of this compound with desired properties. researchgate.netmonash.edu

| Technology | Application to this compound | Key Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous synthesis and nitration of the pyrrole ring. | Enhanced safety, superior heat transfer, improved reproducibility, ease of scalability. | africacommons.net |

| Automated Synthesis | High-throughput synthesis of derivative libraries. | Rapid screening of reaction conditions, efficient optimization. | nih.gov |

| Automated Purification | Parallel purification of synthesized derivatives. | Increased throughput, reduced manual labor. | nih.gov |

| Computational Route Design | Discovery of novel and efficient synthetic pathways. | Reduces experimental effort, identifies sustainable routes from diverse feedstocks. | researchgate.netmonash.edu |

Exploration of Novel Catalytic Systems for Transformations

Future research will heavily focus on developing novel catalytic systems to functionalize this compound efficiently and selectively. The two primary functional groups—the nitro group and the carboxylate ester—as well as the C-H bonds on the pyrrole ring, offer multiple sites for catalytic modification.

A key transformation is the reduction of the nitro group to an amino group, which opens up a vast chemical space for derivatization (e.g., amidation, sulfonylation). Recent advancements have seen the development of heterogeneous cobalt and homogeneous iron catalysts for the cascade synthesis of pyrroles from nitroarenes, which involves an initial nitro reduction. nih.govrsc.orgnih.gov These earth-abundant metal catalysts offer a greener and more cost-effective alternative to precious metal catalysts.

For modifying the pyrrole core, catalytic C-H activation and cross-coupling reactions are powerful tools. A convenient two-step method involving catalytic C-H borylation of a pyrrole-2-carboxylate followed by a Suzuki coupling has been developed to introduce aryl or heteroaryl groups at the 5-position. mdpi.com This strategy avoids the need for protecting and deprotecting the pyrrole N-H group. Other transition-metal-catalyzed methods, such as those using copper or titanium, have been employed to construct highly substituted pyrroles from simple building blocks, and these could be adapted for derivatizing the this compound scaffold. nih.govnih.govacs.org

| Catalytic Transformation | Catalyst System Example | Target Site on Compound | Potential Outcome | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Homogeneous Iron-Tetraphos complex | C5-NO₂ | Synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate | rsc.org |

| C-H Arylation | Iridium-catalyzed C-H Borylation followed by Palladium-catalyzed Suzuki Coupling | C4-H or C3-H | Introduction of aryl/heteroaryl groups | mdpi.com |

| Cross-Coupling | Copper-Hydride (CuH) Catalysis | Modification of the pyrrole core | Formation of polysubstituted pyrrole derivatives | nih.govacs.org |

| Multicomponent Cyclization | Titanium-based catalysts | N/A (Synthesis of core) | One-pot synthesis of highly functionalized 2-aryl pyrroles | nih.gov |

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformation of this compound. Advanced in situ spectroscopic techniques, which allow for real-time monitoring of reactions without sample extraction, are invaluable for this purpose.

Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for this task. By using an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture, it is possible to track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. youtube.com For instance, the progress of the nitration reaction could be followed by observing the appearance of the symmetric and asymmetric stretching bands of the nitro group (typically around 1350 cm⁻¹ and 1550 cm⁻¹), while simultaneously monitoring the disappearance of a C-H band on the pyrrole precursor. Similarly, the catalytic reduction of the nitro group could be tracked in real-time. nih.govresearchgate.net

Raman spectroscopy offers a complementary approach. It is highly sensitive to changes in molecular polarizability and is particularly effective for monitoring reactions in aqueous media due to water's weak Raman scattering. mdpi.com This technique can provide a unique molecular fingerprint, allowing for the clear differentiation of various species in the reaction mixture. researchgate.net Interfacing Raman spectroscopy with flow reactors has been shown to be an effective method for real-time analysis and optimization of continuous synthesis processes. nih.gov The application of these in situ techniques will provide detailed kinetic data, enabling more precise control over reaction conditions and facilitating the discovery of optimal synthetic protocols.

Machine Learning and AI in Synthetic Route Design and Property Prediction

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer powerful new capabilities.

Beyond synthesis, ML models are increasingly used for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. By training algorithms on large datasets of known compounds, it is possible to build models that can accurately predict the biological, chemical, and physical properties of new or untested molecules. nih.gov For example, an ML model could be developed to predict the potential mutagenicity or other toxicological properties of nitroaromatic compounds based on their molecular descriptors. nih.gov Similarly, models can predict the relative content of nitrogen heterocycles in different chemical processes. repec.orgresearchgate.net Applying such predictive models to a virtual library of derivatives of this compound would allow for the rapid screening and prioritization of candidates for synthesis, focusing experimental efforts on the most promising compounds for specific applications.

| AI/ML Application | Specific Task | Potential Impact on Research | Reference |

|---|---|---|---|

| Automated Route Design | Retrosynthetic analysis of target derivatives. | Discovery of novel, efficient, and sustainable synthetic pathways. | researchgate.netmonash.edu |

| Property Prediction (QSPR) | Prediction of electronic, optical, or material properties. | Guides the design of new functional materials. | rsc.org |

| Activity Prediction (QSAR) | Prediction of biological activity or toxicity. | Prioritizes synthesis of compounds with desired biological profiles and avoids toxic structures. | nih.gov |

| Reaction Optimization | Predicting optimal reaction conditions (temperature, catalyst, solvent). | Reduces the number of experiments needed for process optimization. | repec.org |

Design of Next-Generation Pyrrole-Based Functional Materials

This compound is a promising building block for the creation of next-generation functional materials. The pyrrole ring itself is the fundamental unit of conductive polymers like polypyrrole, while the nitro and carboxylate groups provide opportunities for tuning electronic properties and for covalent linkage into larger architectures. nih.gov

In the field of organic electronics, pyrrole-containing materials are being explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnumberanalytics.comresearchgate.net The electron-withdrawing nature of the nitro group in this compound can be exploited to lower the HOMO and LUMO energy levels of derived polymers, potentially improving their stability and performance in electronic devices. The ethyl carboxylate group can be hydrolyzed to a carboxylic acid, which serves as an anchor point for grafting the molecule onto surfaces or for incorporation into metal-organic frameworks (MOFs) or porous organic polymers (POPs). acs.org